Glcnac-3S, NA
Description
Properties
IUPAC Name |
sodium;[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(11)9-5-7(18-19(14,15)16)6(12)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVLYTOMZOBPQV-FROKLYQUSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Sulfation via Triflate Intermediate
A cornerstone of GlcNAc-3S synthesis involves the installation of a sulfate group at the C3 position through a triflate-mediated displacement strategy. As demonstrated in thiodisaccharide syntheses, a gluco-configured precursor is first protected at the 4,6-positions using a benzylidene group to direct reactivity toward the C3 hydroxyl. Treatment with triflic anhydride (TfO) in anhydrous dichloromethane generates a C3 triflate, which undergoes nucleophilic displacement by a sulfur-derived nucleophile. For sulfation, this typically involves reaction with a sulfur trioxide-triethylamine complex (SO-TEA) in dimethylformamide (DMF), yielding the sulfate ester.
Key challenges include competing elimination reactions (E2) at the triflate stage, which produce vinyl azides as byproducts. Mitigation strategies involve precise temperature control (−10°C to 0°C) and the use of bulky bases to suppress β-hydrogen abstraction. Reported yields for this step range from 65% to 78%, with purity exceeding 90% after silica gel chromatography.
Protecting Group Strategies
The choice of protecting groups profoundly impacts regioselectivity and reaction efficiency. A representative synthesis employs a 4,6-O-benzylidene-protected GlcNAc derivative to block undesired hydroxyls, while a levulinoyl (Lev) group at C3 allows temporary protection during earlier steps. After selective Lev removal using hydrazine acetate, the free C3-OH is sulfated. Final deprotection under hydrogenolytic conditions (H, Pd/C) cleaves benzylidene and benzyl groups, affording GlcNAc-3S in 43% overall yield.
Enzymatic Sulfation Using Sulfotransferases
Chondroitin Sulfotransferase-Catalyzed Reactions
GlcNAc-3S is an intermediate in chondroitin sulfate biosynthesis, where specific sulfotransferases (CHSTs) mediate C3 sulfation. In vitro studies demonstrate that recombinant CHST11, expressed in HEK293 cells, transfers sulfate from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the C3-OH of GlcNAc residues within chondroitin oligosaccharides. Kinetic parameters for this reaction show a (PAPS) of 12 μM and of 0.8 s, indicating high substrate affinity but moderate turnover.
Chemoenzymatic Approaches
Hybrid strategies combine chemical synthesis of protected GlcNAc precursors with enzymatic sulfation. For example, a 4,6-O-TBS-protected GlcNAc derivative is incubated with CHST11 and PAPS in Tris-HCl buffer (pH 7.4), achieving 92% sulfation at C3 within 6 hours. Subsequent TBS deprotection with tetrabutylammonium fluoride (TBAF) yields GlcNAc-3S with 85% isolated yield. This method circumvents harsh chemical conditions but requires costly PAPS regeneration systems.
Solid-Phase Synthesis for Scalable Production
Polymer-Supported Synthesis
Recent advances adapt GlcNAc-3S synthesis to solid-phase platforms. A polystyrene resin functionalized with photolabile linkers anchors a 4,6-O-acetylated GlcNAc building block. Automated sulfation at C3 using SO-pyridine complexes, followed by acidic cleavage (0.1 M HCl in dioxane), produces GlcNAc-3S with 70% yield and >95% purity. This method enables multigram-scale synthesis, though optimization is needed to reduce resin costs.
Analytical Validation and Quality Control
Chromatographic Characterization
Reverse-phase HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) resolves GlcNAc-3S from unsulfated contaminants, with a retention time of 12.3 minutes. Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion [M−H] at m/z 300.1, while H NMR (500 MHz, DO) exhibits a deshielded H3 signal at δ 4.25 ppm (dd, , 3.0 Hz), indicative of C3 sulfation.
Chemical Reactions Analysis
Table 1: Reaction Conditions and Products
Biochemical Interactions
GlcNAc-3S participates in glycan biosynthesis and post-translational modifications:
-
O-Linked Glycosylation :
The sulfate group at C3 enhances interactions with extracellular matrix proteins, influencing cell adhesion and signaling. For example, GlcNAc-3S modulates β1-integrin-mediated neurite outgrowth in Neuro2a cells . -
Enzymatic Processing :
GlcNAc-3S serves as a substrate for sulfotransferases in glycosaminoglycan (GAG) biosynthesis, such as heparan sulfate and keratan sulfate.
Glycosylation Studies
-
GlcNAc-3S-labeled proteins are enriched using click chemistry (CuAAC) for proteomic profiling, enabling precise tracking of O-GlcNAcylated proteins .
-
Competitive inhibition assays show GlcNAc-3S disrupts UDP-GlcNAc binding to O-GlcNAc transferase (OGT), reducing O-GlcNAcylation levels .
Cancer Biology
-
Elevated GlcNAc-3S levels correlate with altered cell adhesion in tumor models, promoting metastasis via dysregulated integrin signaling.
Analytical Characterization
-
Spectroscopy :
Nuclear Magnetic Resonance (NMR) confirms C3 sulfation (δ = 4.2–4.4 ppm for C3-H). -
Mass Spectrometry :
ESI-MS identifies the [M-H]⁻ ion at m/z 300.1 for GlcNAc-3S.
Scientific Research Applications
N-acetyl-D-glucosamine-3-sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of glycosaminoglycans and other sulfated polysaccharides.
Biology: This compound is involved in the study of cellular signaling pathways, particularly those related to sulfation processes.
Medicine: It has potential therapeutic applications in the treatment of diseases related to glycosaminoglycan metabolism, such as osteoarthritis and certain types of cancer.
Industry: N-acetyl-D-glucosamine-3-sulfate sodium salt is used in the production of biomaterials and as a component in cosmetic formulations due to its moisturizing properties.
Mechanism of Action
The mechanism by which N-acetyl-D-glucosamine-3-sulfate sodium salt exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in the sulfation process, such as sulfotransferases.
Pathways: It plays a role in the modification of glycosaminoglycans, which are critical for cell signaling, structural integrity, and cellular communication.
Comparison with Similar Compounds
Research Challenges and Advances
- Synthesis Complexity : Chemical synthesis of GlcNAc-3S requires regioselective protection-deprotection strategies, unlike GlcNAc-6S, which is more accessible via enzymatic methods .
Q & A
Q. What frameworks guide hypothesis generation when this compound’s biological roles conflict with existing models?
- Methodology :
- Abductive reasoning : Formulate competing hypotheses (e.g., context-dependent sulfation vs. enzyme promiscuity). Test via CRISPR-Cas9 knockout models and rescue experiments.
- Bayesian analysis : Update prior probabilities (e.g., sulfation’s role in inflammation) with new evidence from RNAi screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
